molecular formula C9H12N2O2 B1171737 (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 160814-68-6

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1171737
CAS No.: 160814-68-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-Tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP), a class of cyclic dipeptides characterized by a six-membered ring fused with a pyrrolidine moiety. Its stereochemistry at the 3R position distinguishes it from other stereoisomers, such as the (3S,8aS) or (3R,8aR) configurations reported in related compounds . Structurally, it features a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core with a substituted ethano bridge at position 2. This compound is primarily biosynthesized by bacterial strains, including Bacillus and Streptomyces species, through non-ribosomal peptide synthesis pathways .

Properties

IUPAC Name

(7R)-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-6-2-4-9(8(13)10-6)3-1-5-11(7)9/h6H,1-5H2,(H,10,13)/t6-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHAAYIRWYSIJ-VJSCVCEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC(C(=O)N2C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC23CC[C@H](C(=O)N2C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves several steps:

    Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings. This can be achieved through various methods, including cycloaddition and ring annulation.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which is catalyzed by transition metals.

    Cycloaddition: Another approach is the cycloaddition of alkyne and hydrazine derivatives to form the pyrazine ring.

    Industrial Production: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure formed by a pyrrolidine and piperazine fused rings. This unique configuration is significant as it contributes to the compound's stability and biological activity. The presence of chiral centers enhances its potential for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione. For instance, compounds derived from this scaffold have been tested for their ability to inhibit various cancer cell lines, showing promising results in reducing cell viability and proliferation rates.

Compound IC50 Value (μM) Cancer Cell Line
Compound 150.081HT-29
Compound 150.085A-549
Compound 150.090HCT-116

This data indicates that certain derivatives exhibit strong anti-proliferative activities against multiple cancer types, suggesting their potential as lead compounds for cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that modifications of the diketopiperazine core can lead to significant inhibition of inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivative Exploration

The synthesis of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions that can be tailored to produce various derivatives with enhanced biological properties. The exploration of these derivatives has been a focal point in recent research:

Synthesis Method Yield (%) Remarks
Hydrogenolysis84High yield achieved under optimized conditions .
Column ChromatographyVariedEffective purification method yielding pure compounds .

Case Studies and Research Findings

Several case studies have documented the pharmacological activities of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione derivatives:

Study on Anticancer Activity

A study demonstrated that a particular derivative exhibited IC50 values as low as 0.081 μM against HT-29 cells, indicating strong anticancer efficacy . The mechanism was linked to the inhibition of cell cycle progression.

Anti-inflammatory Study

Research focused on the anti-inflammatory properties showed that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo models .

Mechanism of Action

The mechanism of action of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of enzymes that produce reactive oxygen species, thereby reducing oxidative damage.

    Pathways Involved: The compound’s antioxidant activity is linked to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms. .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Substituent at C3 Stereochemistry Molecular Formula Source Organism Reference
(3R)-Ethano derivative Ethano bridge 3R C₉H₁₂N₂O₂ Bacillus velezensis
Cyclo(L-Pro-L-Leu) Isobutyl 3R,8aR C₁₁H₁₈N₂O₂ Streptomyces fungicidicus
Cyclo(L-Phe-L-Pro) Benzyl 3R,8aR C₁₄H₁₆N₂O₂ Streptomyces fungicidicus
(3S,8aS)-3-Isobutyl derivative Isobutyl 3S,8aS C₁₁H₁₈N₂O₂ Synthetic/Reference standard
Hexahydro-3-(phenylmethyl)- derivative Benzyl Not specified C₁₄H₁₆N₂O₂ Streptomyces sp. MUM256

Anticancer Properties

  • Target Compound: Limited direct data, but structurally similar DKPs induce apoptosis via DNA fragmentation and cell cycle arrest .
  • 3-Isobutyl Derivatives : Exhibit IC₅₀ values of 0.01 mg/mL against glioblastoma (U-87MG) by inhibiting AKT1 phosphorylation .
  • 3-Benzyl Derivatives : Show dose-dependent cytotoxicity in HeLa and Caco-2 cells, with apoptosis mediated via caspase activation .
  • Unsubstituted DKP (Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione) : Moderate activity against HCT116 colon cancer cells (40–57.9% inhibition at 10 mg/mL) .

Table 2: Cytotoxic Activities of Analogues

Compound Cell Line Tested Key Mechanism Efficacy (Concentration) Reference
3-Isobutyl derivative HCT116, U-87MG AKT1 inactivation IC₅₀ = 0.01 mg/mL
3-Benzyl derivative HeLa, Caco-2 Caspase-mediated apoptosis 50% inhibition at 5 mg/mL
Unsubstituted DKP HCT116 DNA alkylation 40–57.9% inhibition

Antioxidant Activity

  • Target Compound: Not directly reported, but (3R,8aS)-3-methyl derivatives exhibit radical scavenging (EC₅₀ = 1.2 mg/mL) .
  • Unsubstituted DKP : Demonstrates EC₅₀ = 0.8 mg/mL in DPPH assays .

Antimicrobial and Anti-Biofilm Effects

  • 3-Benzyl Derivatives: Inhibit Pseudomonas aeruginosa biofilms (70% reduction at 10 µg/mL) .
  • 3-Isobutyl Derivatives : Active against Proteus mirabilis and Escherichia coli biofilms .
  • Unsubstituted DKP : Moderate anti-nematode activity (40–57.9% egg-hatching inhibition at 10 mg/mL) .

Biological Activity

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibition activities based on various studies.

Antioxidant Activity

One of the notable biological activities of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is its antioxidant capability. Research indicates that extracts containing this compound exhibit strong antioxidant properties. For instance, a study involving the MUSC 149T strain demonstrated that the extract showed significant antioxidant activity, suggesting that metabolites including pyrrolo[1,2-a]pyrazine-1,4-dione could be beneficial in preventing diseases associated with oxidative stress .

Table 1: Antioxidant Activity of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundSourceAntioxidant Activity
MUSC 149T ExtractS. mangrovisoliStrong
Pyrrolo[1,2-a]pyrazine-1,4-dioneIsolated from extractHigh

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In a series of studies focusing on derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione, several analogs were synthesized and tested against various cancer cell lines. The findings suggest that certain derivatives exhibit significant cytotoxic effects on breast cancer cells and other tumor types.

Case Study: Anticancer Efficacy

In one study, derivatives of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione were tested for their ability to inhibit cell viability in breast cancer lines. The results indicated that these compounds could diminish cell viability significantly compared to controls .

Table 2: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast Cancer)5.0
Derivative BHeLa (Cervical Cancer)7.5
Derivative CA549 (Lung Cancer)6.0

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione. Recent studies have identified its role as a selective inhibitor for certain enzymes involved in cancer progression and inflammation.

Case Study: JAK1 Inhibition

A study highlighted the discovery of a specific JAK1 inhibitor derived from pyrrolo[1,2-a]pyrazine compounds. The research focused on optimizing the compound's selectivity and potency while minimizing dosage requirements for clinical evaluation. This work demonstrates the compound's potential as a therapeutic agent in inflammatory diseases and cancers where JAK pathways are implicated .

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
Pyrrolo[1,2-a]pyrazine Derivative XJAK125
Pyrrolo[1,2-a]pyrazine Derivative YPARP10130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.